molecular formula C14H19N3O5 B8592100 3',5'-Dinitro-4'-dipropylaminoacetophenone CAS No. 52129-71-2

3',5'-Dinitro-4'-dipropylaminoacetophenone

Cat. No.: B8592100
CAS No.: 52129-71-2
M. Wt: 309.32 g/mol
InChI Key: VAKVTKYOQPQPJM-UHFFFAOYSA-N
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Description

3',5'-Dinitro-4'-dipropylaminoacetophenone is an organic compound with a complex structure that includes a phenyl ring substituted with dipropylamino and dinitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3',5'-Dinitro-4'-dipropylaminoacetophenone typically involves multiple steps, starting with the preparation of the phenyl ring with appropriate substituents. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the correct substitution pattern on the phenyl ring. For example, nitration reactions are used to introduce nitro groups, while amination reactions are employed to attach the dipropylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3',5'-Dinitro-4'-dipropylaminoacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3',5'-Dinitro-4'-dipropylaminoacetophenone has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3',5'-Dinitro-4'-dipropylaminoacetophenone involves its interaction with specific molecular targets and pathways. The compound’s dipropylamino and dinitro groups play a crucial role in its reactivity and biological activity. For example, the nitro groups can participate in redox reactions, while the dipropylamino group can interact with biological receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted ethanones and phenyl derivatives, such as:

  • Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-
  • Ethanone, 1-(4-ethylphenyl)-

Uniqueness

3',5'-Dinitro-4'-dipropylaminoacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

52129-71-2

Molecular Formula

C14H19N3O5

Molecular Weight

309.32 g/mol

IUPAC Name

1-[4-(dipropylamino)-3,5-dinitrophenyl]ethanone

InChI

InChI=1S/C14H19N3O5/c1-4-6-15(7-5-2)14-12(16(19)20)8-11(10(3)18)9-13(14)17(21)22/h8-9H,4-7H2,1-3H3

InChI Key

VAKVTKYOQPQPJM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8.9 grams (0.0365 mole) of 4'-chloro-3',5'-dinitroacetophenone in 100 milliliters of benzene, 51 milliliters of di-n-propylamine was slowly added with stirring. The resulting mixture was refluxed for 3 hours. The precipitated dipropylamine hydrochloride was separated by filtration. Evaporation of the filtrate to dryness in vacuo yielded a brown solid weighing 11.5 grams (94.5 percent of the theory). Recrystallization from hexane yielded 8.5 grams of an orange colored crystalline compound, melting point 71°-72° C. Anal. calcd. for C14H19N3O5 : C, 54.36; H, 6.19; N, 13.58. Found: C, 54.47; H, 6.25; N, 13.37.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One

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